molecular formula C15H17N3O3 B2421750 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1796947-87-9

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2421750
CAS No.: 1796947-87-9
M. Wt: 287.319
InChI Key: IDGXAZSGTRWPBP-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring, a tetrahydrofuran moiety, and a pyrazole ring

Properties

IUPAC Name

3-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-14-4-2-3-11(7-14)15(19)17-12-8-16-18(9-12)13-5-6-21-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGXAZSGTRWPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable leaving group.

    Formation of the Benzamide: The final step involves the reaction of the intermediate with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide.

    Reduction: 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H17N5O3C_{13}H_{17}N_{5}O_{3} and a molecular weight of 291.31 g/mol. Its structure features a benzamide moiety linked to a pyrazole ring, which is further substituted with a tetrahydrofuran group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the pyrazole structure. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains and fungi:

  • Mechanism : The mechanism of action often involves the inhibition of key enzymes or disruption of cell wall synthesis in bacteria.
  • Case Study : A study demonstrated that certain pyrazole derivatives exhibited promising activity against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential use as broad-spectrum antimicrobial agents .

Anticancer Properties

The anticancer potential of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is supported by its structural similarity to known anticancer agents:

  • Research Findings : In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound's ability to interfere with cancer cell proliferation is attributed to its interaction with specific molecular targets involved in cell cycle regulation .
  • Application : This property positions it as a candidate for further development in cancer therapeutics, particularly for tumors resistant to conventional treatments.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest:

  • Mechanism : The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Case Studies : Research has indicated that similar compounds can reduce inflammation markers in animal models, suggesting that this compound could be effective in treating inflammatory conditions .

Summary of Applications

ApplicationDescriptionEvidence/Case Studies
AntimicrobialEffective against various bacteria and fungiStudies showing broad-spectrum activity
AnticancerInduces apoptosis in cancer cellsIn vitro studies demonstrating cell cycle interference
Anti-inflammatoryModulates inflammatory pathwaysReduction of inflammation markers in animal models

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)benzamide: Similar structure but with a different position of the pyrazole ring.

    3-methoxy-N-(1-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)benzamide: Similar structure but with a different position of the tetrahydrofuran ring.

Uniqueness

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged to develop compounds with specific desired properties for various applications.

Biological Activity

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its unique structural features, which include a methoxy group, a tetrahydrofuran moiety, and a pyrazole ring. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molecular weight of 287.31 g/mol. The compound features several functional groups that contribute to its biological activity.

Synthesis

The synthesis typically involves:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone under acidic conditions.
  • Attachment of the Tetrahydrofuran Moiety : Using nucleophilic substitution reactions.
  • Formation of the Benzamide : Reacting the intermediate with 3-methoxybenzoic acid or derivatives using coupling reagents like EDCI or DCC.

Medicinal Chemistry Applications

This compound has been evaluated for various biological activities, particularly in medicinal chemistry. Notable findings include:

  • Anticancer Activity : Research indicates that derivatives related to pyrazole compounds exhibit significant anticancer properties. For instance, certain pyrazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can inhibit key inflammatory pathways, such as those involving tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and autoimmune diseases .

The mechanism by which this compound exerts its effects is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression or inflammatory responses.
  • Binding Interactions : Molecular docking studies have suggested that this compound can interact with critical binding sites on target proteins, modulating their activity .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityIC50/EC50 Values
5Anticancer (tubulin polymerization inhibition)IC50: 0.08–12.07 mM
10uAntiparasitic activityEC50: 0.048 μM
Furoxan DerivativesAntitubercular activityVaries by derivative

These findings highlight the potential therapeutic applications of pyrazole-based compounds in treating cancer and other diseases.

Q & A

Q. Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ ~3.8 ppm, pyrazole protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry. For example, SHELXL can model tetrahydrofuran ring puckering and pyrazole-planar interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

Q. Answer :

  • Substituent Variation : Modify the methoxy group (e.g., replace with fluorine or hydroxyl) or tetrahydrofuran moiety (e.g., oxetane or piperidine) to assess impact on target binding .
  • Bioactivity Assays : Test inhibitory activity in enzyme assays (e.g., kinase or receptor binding) and compare IC₅₀ values. For example, similar benzamide derivatives showed platelet aggregation inhibition or glucocorticoid receptor modulation .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Q. Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to dock the compound into target pockets (e.g., glucocorticoid receptor). Prioritize poses with hydrogen bonds to pyrazole N-atoms or benzamide carbonyl .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the methoxy group’s electron-donating effect can be modeled to predict interaction strength .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Advanced: How do pharmacokinetic properties (e.g., absorption, metabolism) of this compound compare to structurally related drugs?

Q. Answer :

  • Inhaled Delivery : Analogues like velsecorat (AZD7594) show high lung retention due to tetrahydrofuran’s lipophilicity, measured via LC-MS in bronchoalveolar lavage fluid .
  • Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 metabolites. For example, tetrahydrofuran ring oxidation may produce dihydrofuran derivatives .
  • Species Differences : Compare rat vs. human plasma protein binding using equilibrium dialysis to guide translational studies .

Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Q. Answer :

  • Bioavailability Check : Measure plasma/tissue concentrations via HPLC to confirm sufficient exposure .
  • Metabolite Profiling : Identify active/inactive metabolites (e.g., N-dealkylation products) using HRMS .
  • Target Engagement : Use PET imaging or biomarker assays (e.g., phosphorylated kinases) to verify in vivo target modulation .

Advanced: What experimental approaches can resolve polymorphism-related solubility issues in this compound?

Q. Answer :

  • Crystallography : Use SHELX to identify polymorphs (e.g., Form I vs. II) and correlate with solubility .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates.
  • Nanoformulation : Prepare nanoparticles via antisolvent precipitation to improve bioavailability .

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